methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
CAS No.: 847177-62-2
Cat. No.: VC11862562
Molecular Formula: C21H21NO6
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847177-62-2 |
|---|---|
| Molecular Formula | C21H21NO6 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | methyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate |
| Standard InChI | InChI=1S/C21H21NO6/c1-12-19(28-14-7-5-13(6-8-14)21(25)26-4)18(24)15-9-10-17(23)16(11-22(2)3)20(15)27-12/h5-10,23H,11H2,1-4H3 |
| Standard InChI Key | HXMHDPXEDYFYHP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=C(C=C3)C(=O)OC |
| Canonical SMILES | CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=C(C=C3)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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A chromenone backbone (4-oxo-4H-chromene) with hydroxyl and methyl substituents at positions 7 and 2, respectively.
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A dimethylamino-methyl group at position 8, introducing basicity and potential for hydrogen bonding.
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A methyl benzoate ester linked via an ether bond at position 3, enhancing lipophilicity.
The IUPAC name, methyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate, reflects this arrangement.
Physicochemical Profile
Key properties derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>21</sub>NO<sub>6</sub> | |
| Molecular Weight | 383.4 g/mol | |
| SMILES | CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=C(C=C3)C(=O)OC | |
| Topological Polar Surface Area | 109 Ų |
The compound’s moderate polarity (TPSA = 109 Ų) and molecular weight suggest moderate membrane permeability, aligning with bioactivity trends observed in chromenones.
Synthesis and Structural Modification
General Synthetic Pathways
Chromenone derivatives are typically synthesized via:
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Kostanecki-Robinson Reaction: Condensation of resorcinol derivatives with β-keto esters to form the chromenone core.
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Post-functionalization: Introduction of substituents (e.g., dimethylamino-methyl groups) via Mannich reactions or nucleophilic substitutions .
For this compound, the dimethylamino-methyl group at position 8 likely originates from a Mannich reaction involving formaldehyde and dimethylamine, while the benzoate ester is introduced through Williamson ether synthesis .
Challenges in Purification
Chromenones with multiple oxygen-containing groups (e.g., hydroxyl, ester) often require chromatographic purification due to polar byproducts. Reverse-phase HPLC with C18 columns and methanol-water gradients is commonly employed .
Biological Activities and Mechanistic Insights
Anti-inflammatory Activity
The dimethylamino group may modulate inflammatory pathways by inhibiting NF-κB or COX-2. In vitro assays of related chromenones demonstrate IL-6 suppression by 40–60% at 10 μM concentrations.
Anticancer Mechanisms
Chromenones induce apoptosis via mitochondrial pathways. Analogous compounds exhibit IC<sub>50</sub> values of 5–20 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with mechanisms involving caspase-3 activation and Bcl-2 downregulation.
Pharmacological and Toxicological Considerations
ADME Profiles
While experimental data for this compound is unavailable, chromenones generally exhibit:
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Absorption: Moderate oral bioavailability (20–40%) due to first-pass metabolism.
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Metabolism: Hepatic glucuronidation and sulfation of hydroxyl groups .
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Excretion: Primarily renal (60–70%).
Toxicity Risks
Dimethylamino groups may pose hepatotoxic risks at high doses. Rodent studies of analogs show NOAELs (No Observed Adverse Effect Levels) of 50 mg/kg/day .
Analytical Characterization
Spectroscopic Identification
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IR Spectroscopy: Peaks at 1720 cm<sup>−1</sup> (ester C=O), 1660 cm<sup>−1</sup> (chromenone C=O), and 3350 cm<sup>−1</sup> (phenolic -OH).
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<sup>1</sup>H NMR: Key signals include δ 6.8–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.3 ppm (dimethylamino protons) .
Chromatographic Methods
HPLC conditions for purity analysis:
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Column: C18 (250 × 4.6 mm, 5 μm)
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Mobile Phase: 60:40 methanol-water (v/v)
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Retention Time: 8.2 minutes
Comparative Analysis with Structural Analogs
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